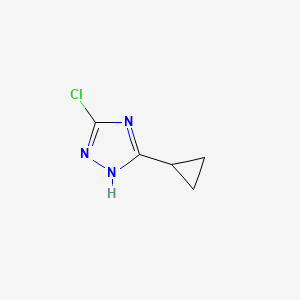

5-chloro-3-cyclopropyl-1H-1,2,4-Triazole

Description

Properties

IUPAC Name |

3-chloro-5-cyclopropyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIVEKRHRRGFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-chloro-3-cyclopropyl-1H-1,2,4-Triazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain hydrazines or hydrazine hydrochlorides, leading to the formation of intermediate compounds

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the rotation of the cyclopropyl group attached to the triazole ring in DMSO solution, which can affect cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various enzymes and proteins, leading to significant biochemical changes. These interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its effects on cellular function can vary over time. Long-term studies are necessary to fully understand the temporal effects of this compound in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

5-Chloro-3-cyclopropyl-1H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This compound's unique structural features contribute to its pharmacological potential and mechanisms of action.

- Molecular Formula : C5H6ClN3

- Molecular Weight : 143.57 g/mol

- IUPAC Name : 3-chloro-5-cyclopropyl-1H-1,2,4-triazole

Triazoles like this compound primarily exert their effects through enzyme inhibition and modulation of biochemical pathways. They interact with various enzymes and proteins, influencing cellular functions such as metabolism and signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Triazoles inhibit enzymes critical for the synthesis of ergosterol in fungi, which is essential for maintaining cell membrane integrity.

- Cell Signaling Modulation : The compound can alter gene expression and cellular metabolism by affecting signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including drug-resistant strains.

| Pathogen | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate Inhibition | |

| Staphylococcus aureus | Significant Inhibition | |

| Candida albicans | Variable Activity |

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against ESKAPE pathogens. The results demonstrated that the compound inhibited growth in all tested strains, suggesting a broad-spectrum antibacterial potential.

Study 2: Anticancer Effects

In another study focusing on breast cancer cell lines (MCF7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound demonstrates favorable absorption characteristics but requires further studies to assess its distribution and metabolism in vivo.

Key Pharmacokinetic Parameters:

- Absorption : Rapid absorption observed in preliminary studies.

- Distribution : Tends to localize in liver and kidney tissues.

- Metabolism : Undergoes hepatic metabolism; metabolites exhibit varying biological activities.

Scientific Research Applications

Antimicrobial Activity

5-Chloro-3-cyclopropyl-1H-1,2,4-triazole exhibits promising antimicrobial properties against a range of pathogens. Research indicates its effectiveness against both bacterial and fungal strains, including:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate Inhibition | |

| Staphylococcus aureus | Significant Inhibition | |

| Candida albicans | Variable Activity |

This compound's mechanism involves enzyme inhibition that disrupts the synthesis of ergosterol in fungi, crucial for maintaining cell membrane integrity.

Antifungal Properties

The compound has been studied extensively for its antifungal activity. It is part of the 1,2,4-triazole class, which is known for its broad-spectrum antifungal effects. Recent studies have highlighted its potential in treating resistant fungal infections:

- The structure-activity relationship (SAR) studies demonstrate that modifications to the triazole ring can enhance antifungal efficacy. For instance, derivatives with halogen substitutions often show improved activity against Candida and Aspergillus species .

Anticancer Activity

In vitro studies reveal that this compound can induce apoptosis in various cancer cell lines. The proposed mechanisms include:

- Activation of caspases and modulation of Bcl-2 family proteins.

This suggests potential use in cancer therapies targeting specific signaling pathways involved in cell survival and apoptosis .

Agrochemical Applications

This compound is also utilized in agrochemicals as a fungicide. Its efficacy against plant pathogens makes it valuable for crop protection:

- Fungicidal Activity : The compound has shown effectiveness against fungal diseases affecting crops. Its application can reduce the incidence of diseases caused by pathogens such as Fusarium and Alternaria.

Enzyme Inhibition

Triazoles typically inhibit enzymes like lanosterol demethylase, which is essential for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and leads to cell death .

Modulation of Signaling Pathways

The compound can alter gene expression and cellular metabolism by affecting various signaling pathways. This modulation is crucial for its anticancer effects and antimicrobial activities .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across different applications:

- A study published in Frontiers in Molecular Biosciences explored the synthesis and biological evaluation of triazole derivatives, highlighting their potential as antifungal agents against resistant strains .

- Research from PubMed Central emphasized the need for novel antifungal agents due to rising resistance levels among existing treatments, positioning triazoles as promising candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between 5-chloro-3-cyclopropyl-1H-1,2,4-Triazole and selected analogs:

Key Observations:

- Substituent Complexity : The target compound has a simpler structure compared to the highly substituted analog in , which includes a 4-chlorophenyl group and multiple cyclopropyl units. These additions likely enhance steric bulk and lipophilicity, impacting bioavailability .

- Toxicity Profile : Azocyclotin () exemplifies how metal-containing substituents (e.g., tin) drastically alter toxicity. Its teratogenicity led to market withdrawal, underscoring the importance of substituent choice in agrochemical design .

Preparation Methods

Synthesis via Chlorination of 3-Amino-1,2,4-Triazole

- Starting Material: 3-Amino-1,2,4-triazole

- Reagent: N-Chlorosuccinimide (NCS) or phosphorus chlorides (PCl₅, PCl₃)

- Solvent: Acetic acid, dichloromethane, or pyridine

- Conditions: Reflux or room temperature, depending on reagent

The amino group at the 3-position undergoes electrophilic substitution with chlorinating agents, leading to chlorination at the 5-position of the heterocycle. The process is facilitated by the electron-rich nature of the triazole ring.

- Straightforward procedure

- High regioselectivity for chlorination at the 5-position

- Possible over-chlorination

- Requires careful control of reaction conditions to prevent side reactions

Example Data

| Step | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Chlorination | PCl₅ | Acetic acid | Reflux | ~75% | Selective chlorination |

Multi-step Synthesis via Precursors

An alternative involves multi-step synthesis starting from simpler heterocycles or aromatic precursors, involving cyclization, chlorination, and subsequent substitution steps.

Synthesis via Cyclopropyl Precursors

- Step 1: Synthesis of a suitable precursor, such as cyclopropyl hydrazides or amines.

- Step 2: Cyclization with formyl derivatives under acidic or basic conditions to form the heterocyclic core.

- Step 3: Chlorination at the 5-position using reagents like NCS or SO₂Cl₂.

- Allows for structural modifications

- Facilitates incorporation of diverse functional groups

- Longer synthesis route

- Requires purification at each step

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Direct chlorination | 3-Amino-1,2,4-triazole | PCl₅, NCS | Reflux, room temp | 70–80 | Regioselective |

| Nucleophilic substitution | Chlorinated triazole | Cyclopropylamine | DMSO, 100°C | 65–80 | Efficient ring formation |

| Multi-step synthesis | Precursors (e.g., hydrazides) | Cyclization agents | Acid/base, reflux | 50–75 | Structural diversity |

Research Findings and Considerations

- Reaction Optimization: Control of temperature and reagent stoichiometry is crucial to maximize yield and selectivity.

- Environmental and Safety Aspects: Use of safer chlorinating agents like NCS over PCl₅ reduces hazards.

- Yield Variability: Dependent on precursor purity, reaction conditions, and purification methods.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 5-chloro-3-cyclopropyl-1H-1,2,4-triazole?

Methodological Answer:

The synthesis typically involves cyclization of hydrazine derivatives with cyclopropane-containing precursors. For example:

React 3-cyclopropyl-1H-1,2,4-triazole with chlorinating agents (e.g., POCl₃) under reflux conditions to introduce the chloro substituent .

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%).

Characterize via:

- NMR : ¹H/¹³C NMR to verify cyclopropane ring protons (δ ~0.5–2.5 ppm) and triazole ring carbons.

- XRD : Single-crystal X-ray diffraction (using SHELX ) for definitive structural confirmation.

- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺.

Basic: How should researchers handle safety and storage protocols for this compound?

Methodological Answer:

- Handling : Use local exhaust ventilation, chemical-resistant gloves (nitrile), and safety goggles. Avoid dust generation; use sealed systems for reactions .

- Storage : Store in amber glass containers under inert gas (N₂/Ar) at ≤25°C. Incompatible with strong oxidizers (e.g., HNO₃) due to triazole ring reactivity .

- Spill Management : Collect solid spills in labeled hazardous waste containers; avoid aqueous washdown to prevent environmental release .

Basic: How does tautomerism affect the structural and reactivity profile of chloro-substituted 1,2,4-triazoles?

Methodological Answer:

Chloro-1,2,4-triazoles exist in tautomeric forms (e.g., 3-chloro-1H, 5-chloro-1H). Stability is influenced by:

- Electronic Effects : Electron-withdrawing substituents (e.g., Cl) stabilize the 3-chloro tautomer .

- Solvent Polarity : Polar solvents (e.g., DMSO) favor the 5-chloro tautomer due to dipole stabilization.

- Experimental Validation : Use dynamic NMR (variable-temperature studies) and DFT calculations (B3LYP/6-311++G**) to map tautomeric equilibria .

Advanced: What crystallographic challenges arise in resolving the structure of this compound?

Methodological Answer:

Key challenges include:

- Disorder in Cyclopropane Rings : Mitigate via low-temperature data collection (100 K) and SHELXL refinement with ISOR/DFIX constraints .

- Hydrogen Bonding Networks : Use PLATON or Mercury to analyze intermolecular interactions (e.g., N–H···N) and graph-set notation (e.g., R₂²(8) motifs) .

- Twinned Crystals : Apply TWINABS for data scaling and detwinning algorithms in SHELXL .

Advanced: How can researchers investigate the biological activity of this compound against enzyme targets?

Methodological Answer:

Target Selection : Prioritize enzymes with triazole-binding pockets (e.g., tyrosinase, CYP450) based on structural analogs .

Assay Design :

- Inhibition Kinetics : Use Michaelis-Menten assays with varying substrate concentrations.

- Docking Studies : Perform AutoDock Vina simulations to predict binding modes (PDB ID: 2Y9X for tyrosinase) .

SAR Analysis : Compare activity with derivatives lacking the cyclopropane group to isolate steric/electronic contributions .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Tautomer-Dependent Activity : Use crystallography or NMR to confirm the dominant tautomer in assay conditions .

- Impurity Interference : Re-evaluate compound purity via LC-MS and re-test activity with rigorously purified samples.

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., ketoconazole for CYP450) .

Advanced: What computational approaches predict regioselectivity in further functionalization?

Methodological Answer:

Fukui Indices : Calculate using Gaussian09 (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites. The N4 position typically shows higher reactivity .

MD Simulations : Simulate reaction trajectories with explicit solvent models (e.g., water, DMF) to assess steric effects from the cyclopropane group.

Experimental Validation : Perform Sonogashira coupling at predicted sites and characterize products via XRD .

Advanced: How to design experiments to study environmental degradation pathways?

Methodological Answer:

Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 37°C; monitor degradation via LC-MS. Chlorine substituents increase stability at neutral pH .

Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in a photoreactor; identify intermediates using HRMS/MS.

Ecotoxicology : Use Daphnia magna assays to assess acute toxicity (LC₅₀) and compare with EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.